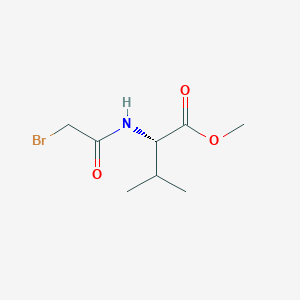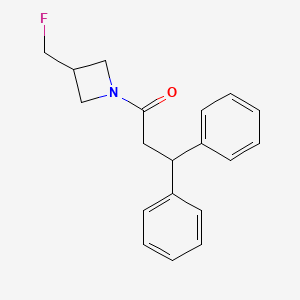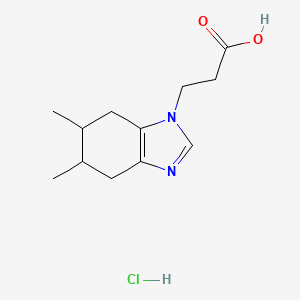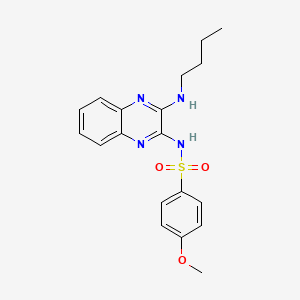![molecular formula C14H18N2O2S B2443632 N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311648-30-2](/img/structure/B2443632.png)
N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide: is an organic compound that features a cyanopropyl group, a methoxyphenyl group, and a sulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide typically involves the reaction of 4-methoxythiophenol with a suitable propanamide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of deep eutectic solvents has been explored to improve the resolution of similar compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and methoxy groups may play a role in its binding affinity and activity. For example, the compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares the methoxyphenyl group but has a chloro substituent instead of a cyanopropyl group.
N-(3-cyanophenyl)-3-(4-methoxyphenyl)propanamide: Similar in structure but with a different positioning of the cyanophenyl group.
Uniqueness: N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is unique due to the presence of both the cyanopropyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanopropyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-11(9-15)16-14(17)10(2)19-13-7-5-12(18-3)6-8-13/h5-8,10-11H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWBJGJFUNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)
![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)
![N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)
![2-Amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2443554.png)

![4-(4-methoxyphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)



![3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)
![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)

![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)
![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)
